N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide
Description
N-[3-Methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is a benzofuran-derived compound characterized by a benzoyl group at the 2-position and a benzamide moiety at the 5-position of the benzofuran core. The molecular formula is inferred to be C₂₄H₁₉NO₃ (based on analogs in and –8), with a molecular weight of approximately 393.4 g/mol. Its structure features a planar benzofuran ring system, which likely contributes to π-π stacking interactions in biological or crystalline environments.
Properties
IUPAC Name |
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-15-8-10-17(11-9-15)22(26)23-16(2)20-14-19(12-13-21(20)28-23)25-24(27)18-6-4-3-5-7-18/h3-14H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRHGTPVCUZTIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of 3-methyl-2-(4-methylbenzoyl)-1-benzofuran, which is then reacted with benzoyl chloride in the presence of a base such as pyridine to form the desired benzamide compound . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction conditions and improve yield. For instance, using microreactor systems can enhance the efficiency of the synthesis process by providing precise control over reaction parameters . This method also allows for the scalability of production, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antibacterial activity could be attributed to its ability to inhibit bacterial enzymes or disrupt cell membranes .
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties
Key Observations:
Substituent Effects on Hydrophobicity :
- The fluoro derivative (logP = 5.8) exhibits moderate hydrophobicity, slightly higher than the target compound due to fluorine’s electron-withdrawing nature.
- The bromo derivative (estimated logP ~6.1) is more lipophilic, attributed to bromine’s larger atomic radius and polarizability.
- The tert-butyl analog (logP ~6.5) shows the highest logP, reflecting the bulky alkyl group’s contribution to hydrophobicity .
Impact on Molecular Weight :
- Halogenation (F, Br) increases molecular weight proportionally to the substituent’s atomic mass. The bromo derivative (472.32 g/mol) is ~20% heavier than the fluoro analog.
- The tert-butyl group adds significant bulk, increasing molecular weight to 411.5 g/mol despite lacking heavy atoms .
Synthetic Considerations :
- Derivatives are synthesized via condensation reactions (e.g., hydrazide intermediates in ) or direct substitution on the benzamide ring. Halogenated analogs (F, Br) likely require electrophilic aromatic substitution or palladium-catalyzed coupling .
Structural and Crystallographic Analysis :
- Tools like SHELX and ORTEP () are critical for resolving anisotropic displacement parameters and hydrogen bonding patterns in these compounds. The benzofuran core’s rigidity facilitates high-quality crystallographic data .
Potential Biological Relevance: Halogenated derivatives (F, Br) are common in drug discovery due to their ability to modulate electronic properties and enhance target binding. The tert-butyl group may improve metabolic stability but could reduce solubility .
Biological Activity
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is a synthetic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential applications in pharmacology.
Chemical Structure and Properties
This compound features a benzamide moiety attached to a benzofuran ring, which contributes to its biological activity. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H21NO3 |
| Molecular Weight | 373.44 g/mol |
| LogP | 5.8013 |
| Polar Surface Area | 45.323 Ų |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit bacterial enzymes or disrupt cell membranes, leading to antibacterial effects.
- Receptor Modulation : The compound may bind to various receptors, modulating their activity and influencing biological pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. In vitro assessments against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23 demonstrated significant antiproliferative effects. The IC50 values for related benzofuran compounds ranged from 1.48 µM to 47.02 µM for A549 cells and from 0.49 µM to 68.9 µM for NCI-H23 cells .
Table 1: Antiproliferative Activity of Benzofuran Derivatives
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 4b | A549 | 1.48 |
| 15a | NCI-H23 | 0.49 |
| 16a | NCI-H23 | 2.53 |
Apoptosis Induction
Further investigations into the mechanism of action revealed that certain derivatives of benzofurans, including this compound, induce apoptosis in cancer cells. For instance, compound 4b was shown to trigger apoptosis in A549 cells with an apoptotic rate of approximately 42% compared to a control rate of only 1.37% .
Case Studies
A notable study examined the effects of various benzofuran derivatives on cancer cell lines. The results indicated that modifications to the benzofuran structure significantly influenced their anticancer properties, suggesting that the presence of specific substituents could enhance their efficacy against tumors .
Study Findings
In one case study involving the evaluation of benzofuran derivatives:
- Compound 15a exhibited an IC50 value of 2.52 µM , indicating strong cytotoxicity against the NCI-H23 cell line.
- Compound 16a , with a methoxy group, showed enhanced potency compared to standard chemotherapeutics like staurosporine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
